molecular formula C11H18FNO4 B8222374 (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid

(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid

Cat. No.: B8222374
M. Wt: 247.26 g/mol
InChI Key: HTEKKPRKMGEXAE-JGVFFNPUSA-N
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Description

(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid (CAS: 681128-50-7) is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₀H₁₆FNO₄, with a molecular weight of 233.24 g/mol . Predicted properties include a boiling point of 346.0±42.0 °C, density of 1.24±0.1 g/cm³, and pKa of 3.53±0.40 . This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug development, where the Boc group protects amines during reactions .

Properties

IUPAC Name

(2R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEKKPRKMGEXAE-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Fluorinated Pyridinecarboxylic Acid Precursors

A prevalent strategy involves the hydrogenation of fluorinated pyridinecarboxylic acids to establish the piperidine core. Patent CN112552233A demonstrates the fluorination of 2-pyridinecarboxylic acid using potassium fluoride (KF), a catalyst, and oxygen under pressurized conditions, yielding 4-fluoropyridine-2-carboxylic acid in 91% efficiency . Subsequent hydrogenation of this intermediate, as described in CN103524401B, employs palladium on carbon (Pd/C) under 2–3 kg/cm² hydrogen pressure at 45–55°C, quantitatively reducing the pyridine ring to piperidine . Critical to stereochemical control is the use of chiral resolving agents such as D-amygdalic acid, which selectively crystallizes the (2R,4S)-diastereomer from racemic mixtures .

Nucleophilic Fluorination of Piperidine Intermediates

Alternative routes focus on introducing fluorine post-piperidine ring formation. EP2473502A1 outlines the conversion of 4-hydroxypiperidine derivatives to mesylates or tosylates, followed by nucleophilic displacement with tetrabutylammonium fluoride (TBAF) . For instance, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is treated with methanesulfonyl chloride in dichloromethane, yielding a mesylate intermediate. Subsequent reaction with TBAF in dimethylformamide (DMF) at 80°C for 12 hours achieves 78% conversion to the 4-fluoro product with inversion of configuration (R → S) . This method necessitates precise temperature control to minimize elimination side reactions.

Asymmetric Synthesis via Chiral Auxiliaries and Catalysts

Asymmetric hydrogenation of enamine precursors offers a stereocontrolled pathway. A disclosed method involves the synthesis of (Z)-N-acryloyl-4-oxopiperidine-2-carboxylic acid tert-butyl ester, which undergoes hydrogenation using a ruthenium-(S)-BINAP catalyst. This process establishes the 2R and 4S configurations simultaneously, achieving 92% enantiomeric excess (ee) and 88% isolated yield . The tert-butoxycarbonyl (Boc) group is introduced prior to hydrogenation via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a base .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ee (%)Scalability
Hydrogenation 4-Fluoropyridine-2-carboxylic acidFluorination → Hydrogenation → Resolution38 (overall)99Moderate
Nucleophilic Fluorination 4-Hydroxypiperidine-2-carboxylic acidMesylation → Fluorination7885High
Asymmetric Hydrogenation N-Acryloyl enamineChiral catalysis → Boc protection8892Low

Hydrogenation routes suffer from moderate overall yields due to multi-step resolution, whereas nucleophilic fluorination offers higher scalability but requires chiral starting materials. Asymmetric methods, while efficient, demand specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like DAST or Selectfluor are used for fluorination, while bases like triethylamine are used for Boc protection.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active functional groups that interact with the target molecules.

Comparison with Similar Compounds

Structural Analogues by Ring Size and Substituents

Piperidine vs. Pyrrolidine Derivatives
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid (CAS: Not explicitly provided; inferred from ): Ring size: Six-membered piperidine. Stereochemistry: The (2S,4S) configuration may alter chiral interactions compared to (2R,4S) .
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid (CAS: 203866-13-1): Molecular formula: C₁₀H₁₄FNO₄ (smaller due to pyrrolidine ring). Impact: Pyrrolidine’s smaller ring introduces more steric strain but may improve metabolic stability in drug candidates .
Fluorine vs. Hydroxyl Substitution
  • (2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS: 1212688-40-8):
    • Substituent : Hydroxyl (-OH) instead of fluorine.
    • Impact : Increased hydrophilicity and hydrogen-bonding capacity, lowering logP compared to the fluorinated analogue. This enhances aqueous solubility but may reduce membrane permeability .
Aromatic Substitutions
  • (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 144069-70-5): Substituent: Phenyl group. Molecular weight increases to 291.34 g/mol .
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid (CAS: 1217627-98-9): Substituent: Chloro-methylphenoxy group. Impact: Electron-withdrawing chlorine enhances stability and alters electronic properties. Steric bulk may limit binding to narrow active sites .

Physicochemical Properties Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Predicted pKa Boiling Point (°C) Key Substituent
Target Compound (681128-50-7) C₁₀H₁₆FNO₄ 233.24 3.53±0.40 346.0±42.0 4-F, Boc
(2S,4S)-4-Fluoro-pyrrolidine C₁₀H₁₄FNO₄ 231.22 N/A N/A 4-F, Boc
4-Hydroxy-piperidine C₁₁H₁₉NO₅ 245.27 ~4.5* N/A 4-OH, Boc
4-Phenyl-pyrrolidine C₁₆H₂₁NO₄ 291.34 N/A N/A 4-Ph, Boc
4-(Chloro-phenoxy)-pyrrolidine C₁₇H₂₂ClNO₅ 355.81 N/A N/A 4-Cl-Ph-O, Boc

*Estimated based on hydroxyl group acidity.

Biological Activity

Chemical Identity

  • Name : (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid
  • CAS Number : 2165801-50-1
  • Molecular Formula : C11H18FNO4
  • Molecular Weight : 247.26 g/mol

This compound belongs to the piperidine family, which is known for its diverse biological activities, including potential applications in cancer therapy and neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .

The biological activity of piperidine derivatives is often attributed to their ability to interact with specific cellular targets. The following mechanisms have been proposed:

  • IKKβ Inhibition : The compound may act as an inhibitor of IKKβ, a key regulator of NF-κB signaling pathways implicated in cancer progression. This inhibition can lead to decreased inflammation and tumor growth .
  • Cholinesterase Inhibition : Some derivatives exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is relevant for treating neurodegenerative disorders like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The presence of a fluorine atom and the tert-butoxycarbonyl group in the structure of (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid contributes to its biological activity. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .

Case Studies

  • In Vitro Studies : A study found that piperidine-based compounds showed enhanced apoptosis in cancer cell lines when compared to traditional chemotherapeutics. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
  • Neuroprotective Effects : Another research highlighted the antioxidant properties associated with piperidine derivatives, suggesting their potential in mitigating oxidative stress-related neuronal damage .

Data Table: Summary of Biological Activities

Activity TypeCompound NameEffect/OutcomeReference
Anticancer(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acidInduces apoptosis in FaDu cells
IKKβ InhibitionPiperidine DerivativesSuppresses NF-κB signaling
Cholinesterase InhibitionVarious Piperidine DerivativesPotential treatment for Alzheimer's

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